3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a piperidine ring, a pyrazine ring, and a nitrile group. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Piperidine is a heterocyclic organic compound, a six-membered ring with one nitrogen atom. Pyrazine is a heterocyclic aromatic organic compound, a six-membered ring with two nitrogen atoms. The nitrile group consists of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole, piperidine, pyrazine, and nitrile groups. Each of these groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity .Scientific Research Applications
Synthesis and Reactivity
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Studies show its reactivity with different agents, leading to the formation of diverse heterocyclic derivatives, highlighting its role in organic synthesis and chemical reactivity studies. For instance, the reaction of the compound with dimethylformamide dimethylacetal and 4-chloroaniline yields specific heterocyclic derivatives, indicating its utility in constructing complex molecular structures (Abdallah, 2007).
Potential Anticancer Activity
The compound exhibits potential anticancer properties. Some derivatives of this compound have been evaluated for their anticancer activities, showing promising results. This suggests its importance in medicinal chemistry and drug design, particularly in the development of novel anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Utility in Heterocyclic Synthesis
This compound is used as a key intermediate in the synthesis of various heterocyclic structures. Its reactivity allows for the formation of multiple derivatives, including pyrazole, pyridine, and pyrimidine derivatives, demonstrating its versatility in synthetic organic chemistry (Fadda, Etman, El-Seidy, & Elattar, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-15(13(2)23-22-12)5-6-17(25)24-9-3-4-14(11-24)26-18-16(10-19)20-7-8-21-18/h7-8,14H,3-6,9,11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXUHNUPILWXQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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